molecular formula C17H14N4OS B2852671 benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058872-87-8

benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2852671
CAS No.: 2058872-87-8
M. Wt: 322.39
InChI Key: MYGQYICBWPTJAU-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic compound. Its intricate structure suggests a rich chemical behavior and a broad array of potential applications, spanning chemistry, biology, medicine, and industry. The compound's multi-ring structure and variety of functional groups make it a fascinating subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone typically involves multi-step organic synthesis. Initial steps might include the formation of the benzo[d]thiazole core through a cyclization reaction. Following this, the addition of various substituents occurs via reactions like nucleophilic substitution, acylation, and reduction. Each reaction step requires specific conditions such as controlled temperature, pressure, and the use of catalysts or specific reagents.

Industrial Production Methods

In an industrial setting, the production of this compound necessitates stringent control over reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and automated synthesis may be employed to optimize the process. High-throughput methods and advanced purification techniques, including chromatography and crystallization, are crucial in the large-scale production of such a complex molecule.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes a variety of chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form different oxidation products.

  • Reduction: : Employing reducing agents to yield reduced forms of the compound.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reductions. Solvents like dichloromethane and ethanol may be used under varying temperature conditions.

Major Products Formed

Major products of these reactions depend on the specific reaction conditions and the functional groups involved. Oxidation might yield more oxidized states of the compound, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone finds applications in:

  • Chemistry: : Used as a building block for more complex molecules in organic synthesis.

  • Biology: : Acts as a probe or ligand in biological assays to study enzyme functions or receptor interactions.

  • Medicine: : Potential use in the development of pharmaceuticals due to its bioactive properties.

  • Industry: : Utilized in material science for the development of advanced materials such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally similar to benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone include other benzo[d]thiazole derivatives and tetrahydrocyclohepta[d]pyrimidin compounds.

Properties

IUPAC Name

1,3-benzothiazol-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(16-20-12-3-1-2-4-15(12)23-16)21-10-5-6-14(21)11-8-18-9-19-13(11)7-10/h1-4,8-10,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGQYICBWPTJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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